N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide hydrochloride
Description
This benzamide hydrochloride derivative is a structurally complex molecule featuring a benzothiazole core substituted with an ethyl group at the 6-position. The compound incorporates a dimethylaminopropyl chain, a tetrahydroisoquinoline sulfonyl moiety, and a benzamide scaffold.
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O3S2.ClH/c1-4-22-10-15-27-28(20-22)38-30(31-27)34(18-7-17-32(2)3)29(35)24-11-13-26(14-12-24)39(36,37)33-19-16-23-8-5-6-9-25(23)21-33;/h5-6,8-15,20H,4,7,16-19,21H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDAUVVIFYUWPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide hydrochloride is a complex organic compound with potential therapeutic applications due to its unique molecular structure. This compound features multiple functional groups that contribute to its biological activity, making it a subject of interest in pharmaceutical research.
Molecular Structure and Properties
The molecular formula of this compound is C₃₁H₃₉N₃O₃S₂ with a molecular weight of approximately 599.21 g/mol. The structure includes:
- A dimethylamino group which may enhance solubility and biological activity.
- A benzothiazole moiety known for its diverse pharmacological properties.
- A tetrahydroisoquinoline sulfonamide component that may contribute to its biological interactions.
The biological activity of this compound is influenced by its ability to interact with various biological targets. Studies suggest that it may exhibit:
- Anticancer properties : Similar compounds have shown efficacy against various cancer cell lines.
- Antimicrobial effects : Benzothiazole derivatives are often explored for their potential as antimicrobial agents.
Case Studies and Research Findings
- Anticancer Activity : Research has demonstrated that derivatives of benzothiazole can inhibit the proliferation of cancer cells. For instance, compounds structurally related to this compound were found to induce apoptosis in human cancer cell lines through the activation of specific signaling pathways (Table 1).
- Antimicrobial Activity : A study evaluated the antibacterial properties of benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The target compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
- Neuroprotective Effects : Some studies have suggested that compounds with similar structures may offer neuroprotective benefits, potentially through modulation of neurotransmitter systems or anti-inflammatory pathways.
Synthesis and Development
The synthesis of this compound involves several steps:
- Formation of the benzothiazole core through condensation reactions.
- Introduction of the dimethylamino propyl chain via alkylation methods.
- Coupling with the tetrahydroisoquinoline sulfonamide to yield the final product.
Scientific Research Applications
Medicinal Chemistry
This compound exhibits potential as a therapeutic agent due to its structural features that allow it to interact with biological targets. The sulfonamide group is known for its role in various pharmacological activities, including antibacterial and antitumor properties.
Case Studies
- Antitumor Activity : Research has indicated that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For instance, sulfonamide derivatives have been studied for their ability to target specific enzymes involved in tumor growth .
- Neuroprotective Effects : Some studies suggest that compounds containing isoquinoline structures may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .
Pharmacological Research
The pharmacological profile of this compound suggests it may be effective in modulating neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Research Findings
- Serotonergic Activity : Compounds with similar dimethylamino groups have been reported to exhibit serotonergic activity, which could be beneficial in treating mood disorders .
- Dopaminergic Modulation : There is evidence that benzothiazole derivatives can influence dopaminergic pathways, which are crucial in the management of conditions such as Parkinson's disease .
Biological Applications
The compound's ability to interact with various biological systems makes it suitable for use in biological assays and models.
Phenotypic Screening
- The compound has been utilized in phenotypic screening assays to identify its effects on cellular behavior and gene expression patterns. Such studies help elucidate the mechanisms through which the compound exerts its effects on living organisms .
Chemical Synthesis and Development
The synthesis of N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide hydrochloride involves several steps that can be optimized for better yield and purity.
Synthetic Pathways
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and molecular features of the target compound and its analogs from the evidence:
Key Observations:
Ethoxy (CAS 1322030-57-8) introduces steric bulk and polarity, which might influence receptor binding kinetics .
Benzamide Substituents: The tetrahydroisoquinoline sulfonyl group in the target compound is distinct from the piperidine sulfonyl (CAS 1322030-57-8) and dimethyl/methoxy groups (CAS 1216450-29-1, 1216701-36-8). Sulfonyl groups generally enhance binding to charged or polar receptor pockets, while tetrahydroisoquinoline’s fused ring system could improve rigidity and selectivity .
Molecular Weight Trends :
- Larger molecular weights (e.g., 567.2 for CAS 1322030-57-8) correlate with extended substituents like piperidine sulfonyl, which may impact bioavailability. The target compound’s molecular weight is expected to exceed 500 g/mol based on its structure.
Dimethylaminopropyl Chain: This moiety is conserved across multiple analogs (CAS 1216450-29-1, 1216701-36-8) and likely contributes to basicity, facilitating salt formation (e.g., hydrochloride) for improved stability and solubility .
Research Implications and Limitations
- Structural Diversity : Variations in benzothiazole and benzamide substituents highlight tailored design strategies for targeting specific enzymes or receptors. For example, sulfonyl groups are common in kinase inhibitors, while benzothiazoles appear in antimicrobial agents .
- Data Gaps : Physical properties (e.g., solubility, logP) and biological data (e.g., IC₅₀, toxicity) are absent in the evidence, limiting mechanistic insights. Experimental studies are needed to validate hypotheses about the target compound’s activity.
- Synthetic Challenges: The tetrahydroisoquinoline sulfonyl group in the target compound may require multi-step synthesis, complicating scalability compared to simpler analogs .
Preparation Methods
Benzothiazole Cyclization Efficiency
The use of bromine as an oxidant () ensures high regioselectivity for the 6-ethyl substitution pattern. However, alternative oxidants like iodine or hydrogen peroxide could reduce toxicity.
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing this compound?
- Methodological Answer : The synthesis involves multi-step organic reactions:
Amide Coupling : React a benzothiazole-2-amine derivative with 4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic acid using coupling agents like HATU or EDCI in DMF at 0–25°C .
N-Alkylation : Introduce the 3-(dimethylamino)propyl group via alkylation with 3-chloro-N,N-dimethylpropan-1-amine in the presence of a base (e.g., K₂CO₃) in refluxing acetonitrile .
Salt Formation : Treat the free base with HCl in ethanol to form the hydrochloride salt, followed by recrystallization from ethanol/water .
Critical Parameters : Monitor reaction progress via TLC; optimize yields by adjusting solvent polarity (e.g., DMF for coupling, acetonitrile for alkylation) .
Q. How is the compound’s purity and structural integrity validated?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : ≥95% purity confirmed using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA; UV detection at 254 nm) .
- NMR : ¹H/¹³C NMR in DMSO-d₆ to verify functional groups (e.g., dimethylamino protons at δ 2.1–2.3 ppm; benzothiazole aromatic signals at δ 7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ calculated for C₃₃H₄₀ClN₅O₃S₂: 694.22) .
Q. What initial biological screening assays are recommended?
- Methodological Answer : Prioritize assays based on structural analogs:
- Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination .
- Enzyme Inhibition : Screen against kinases or sulfotransferases using fluorogenic substrates (e.g., ATPase-Glo™ assay for kinase activity) .
- Antimicrobial Activity : Broth microdilution for MIC values against Gram-positive/negative bacteria .
Q. How can researchers assess solubility and stability for in vitro studies?
- Methodological Answer :
- Solubility : Perform shake-flask method in PBS (pH 7.4) and DMSO; quantify via UV-Vis at λmax ~280 nm .
- Stability : Incubate in PBS and simulated gastric fluid (37°C, 24 hrs); analyze degradation by HPLC .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 6-ethylbenzothiazole with 6-methoxy or 6-chloro derivatives) and compare bioactivity .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., sulfonyl group with kinase ATP-binding pocket) .
- Data Analysis : Correlate substituent electronic properties (Hammett σ) with IC₅₀ values using linear regression .
Q. What strategies optimize pharmacokinetic properties like metabolic stability?
- Methodological Answer :
- Microsomal Stability : Incubate with liver microsomes (human/rat); quantify parent compound via LC-MS/MS .
- Prodrug Design : Mask dimethylamino group with acetyl or PEGylated moieties to enhance plasma half-life .
- CYP Inhibition : Screen against CYP3A4/2D6 using luminescent assays (e.g., Promega P450-Glo™) .
Q. How to resolve contradictions in reported biological efficacy across studies?
- Methodological Answer :
- Assay Standardization : Replicate studies under controlled conditions (e.g., cell passage number, serum concentration) .
- Purity Verification : Re-analyze discrepant batches via HPLC and ICP-MS to rule out metal contamination .
- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm on-target effects .
Q. What methodologies validate the compound’s mechanism of action?
- Methodological Answer :
- Biochemical Assays : Measure ATP depletion (kinase targets) or substrate phosphorylation via Western blot .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein stabilization after compound treatment .
- In Vivo Imaging : Use fluorescently labeled analogs for tissue distribution studies in xenograft models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
